molecular formula C15H31BrN2S B2797638 2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide CAS No. 53918-47-1

2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide

Cat. No. B2797638
CAS RN: 53918-47-1
M. Wt: 351.39
InChI Key: WBNSBJIHYUADSW-UHFFFAOYSA-N
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Description

2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the imidazole family of compounds, which are known to have a wide range of biological activities. In

Mechanism of Action

The mechanism of action of 2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide is not fully understood. However, it is believed to function as a surfactant, reducing the surface tension of the reaction mixture and improving the dispersion of reactants.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is relatively non-toxic and has low environmental impact.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide in lab experiments is its ability to improve the stability and uniformity of polymer particles. This can lead to improved product quality and yield. However, one limitation is the cost of the compound, which may make it less accessible for some researchers.

Future Directions

There are several potential future directions for research involving 2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide. One area of interest is its potential as a corrosion inhibitor in industrial applications. Further research is needed to optimize the concentration and application of this compound for maximum effectiveness.
Another area of interest is its potential as a surfactant in other types of reactions, such as catalysis or electrochemistry. Further research is needed to explore the potential applications of this compound in these areas.
In conclusion, this compound is a promising compound with potential applications in a variety of scientific research areas. Further research is needed to fully understand its mechanism of action and to explore its potential in other areas of research.

Synthesis Methods

2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide can be synthesized using a variety of methods. One common method involves the reaction of 1-dodecanethiol with imidazole in the presence of hydrobromic acid. The resulting product can be purified using column chromatography or recrystallization.

Scientific Research Applications

2-(dodecylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide has been studied for its potential applications in a variety of scientific research areas. One area of interest is its potential as a surfactant in emulsion polymerization reactions. This compound has been shown to improve the stability and uniformity of polymer particles, leading to improved product quality.
Another area of interest is its potential as a corrosion inhibitor. This compound has been shown to effectively inhibit the corrosion of steel in acidic environments, making it a promising candidate for use in industrial applications.

properties

IUPAC Name

2-dodecylsulfanyl-4,5-dihydro-1H-imidazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2S.BrH/c1-2-3-4-5-6-7-8-9-10-11-14-18-15-16-12-13-17-15;/h2-14H2,1H3,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNSBJIHYUADSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC1=NCCN1.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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